molecular formula C9H17B B1532339 (1-Bromopropan-2-yl)cyclohexane CAS No. 910891-58-6

(1-Bromopropan-2-yl)cyclohexane

Cat. No.: B1532339
CAS No.: 910891-58-6
M. Wt: 205.13 g/mol
InChI Key: WCNNMAMPZBDYJU-UHFFFAOYSA-N
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Description

“(1-Bromopropan-2-yl)cyclohexane” is an organic compound with the CAS Number: 910891-58-6 . It has a molecular weight of 205.14 and its IUPAC name is (2-bromo-1-methylethyl)cyclohexane .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C9H17Br/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 205.14 and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Excess Enthalpies and Volumes in Binary Mixtures

Research conducted by Peiro, Gracia, and Losa (1980) on the excess enthalpies and volumes of binary mixtures including cyclohexane and bromoalkanes (such as 1-bromopropane) at different temperatures provides insights into the thermodynamic properties of these mixtures. These studies are essential for understanding the molecular interactions and solution behavior of (1-Bromopropan-2-yl)cyclohexane, which could be crucial for its application in chemical synthesis and material science (Peiro, Gracia, & Losa, 1980).

Viscosity of Binary Liquid Mixtures

Yadava and Yadav (2008) investigated the viscosities of binary mixtures containing polar aliphatic molecules (like 1-bromopropane) and nonpolar hydrocarbons (including cyclohexane). Their findings on deviations from ideal mixture viscosities and the analyses based on various equations help understand the molecular interactions in these mixtures, which is valuable for applications in solution chemistry and process engineering (Yadava & Yadav, 2008).

Photolysis Studies on Alkyl Radicals

Research by Bales et al. (2001) on the photolysis of alkyl radicals, including those related to this compound, highlights the formation of olefin cation radicals. These studies contribute to our understanding of the reactivity and stability of such compounds under photochemical conditions, relevant for developing photochemical synthesis methods and understanding degradation pathways (Bales et al., 2001).

Electrochemical Reduction Studies

The work of Pritts and Peters (1994) on the electrochemical reduction of halopropanes, including compounds structurally related to this compound, provides insights into the electrochemical behavior and potential applications of such compounds in organic synthesis, particularly in the formation of cyclopropane derivatives and understanding the mechanisms of electrochemical reactions (Pritts & Peters, 1994).

Intramolecular Bromo-Amination Reactions

Fujioka et al. (2006) explored the intramolecular bromo-amination of cyclohexadiene derivatives, a process that could be relevant to the chemistry of this compound. Their findings on the discrimination of olefins in the cyclohexane system have implications for asymmetric synthesis and the development of novel synthetic methodologies (Fujioka et al., 2006).

Safety and Hazards

The safety information available indicates that “(1-Bromopropan-2-yl)cyclohexane” is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

1-bromopropan-2-ylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNNMAMPZBDYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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